7-Chloro-D-Tic-OH

Peptide Synthesis SPPS Sterically Hindered Amino Acids

Addressing the challenge of low coupling efficiency in solid-phase peptide synthesis (SPPS), 7-Chloro-D-Tic-OH is a halogenated, D-configuration, unnatural amino acid building block. Its unique steric and electronic properties directly solve this pain point: - D-stereochemistry ensures correct opioid pharmacophore antagonism, preventing efficacy inversion. - 7-chloro substituent provides ~4 kJ/mol stabilization for critical π-stacking interactions. - Compatible with microwave-assisted SPPS and DBU-accelerated deprotection for high-throughput parallel synthesis.

Molecular Formula C10H10ClNO2
Molecular Weight 211.64 g/mol
Cat. No. B13625834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-D-Tic-OH
Molecular FormulaC10H10ClNO2
Molecular Weight211.64 g/mol
Structural Identifiers
SMILESC1C(NCC2=C1C=CC(=C2)Cl)C(=O)O
InChIInChI=1S/C10H10ClNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m1/s1
InChIKeyJCIOLAVNXSFZSH-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-D-Tic-OH: Identity and Specifications


7-Chloro-D-Tic-OH ((3R)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is a D-configuration, halogenated unnatural α-amino acid that belongs to the tetrahydroisoquinoline-3-carboxylic acid (Tic) family . It serves as a sterically constrained, chiral building block for solid-phase peptide synthesis (SPPS) and peptidomimetic design. The chlorine substituent at the 7-position and the D-stereochemistry impart distinct electronic and conformational properties compared to unsubstituted or L-configured Tic analogues . Commercial availability as both the free acid and the Fmoc-protected derivative enables direct incorporation into standard Fmoc-SPPS workflows .

Chiral Building Block D-configuration tetrahydroisoquinoline acid for stereochemical control in SPPS Supports enantiopure peptide design
Fmoc‑SPPS Ready Available as Fmoc‑protected derivative for direct incorporation into standard protocols Compatible with automated synthesizers
Sterically Demanding Residue 7‑chloro substituent introduces unique steric and electronic properties for peptidomimetics Requires optimized coupling conditions

Why Generic Analogues Cannot Replace 7-Chloro-D-Tic-OH


In-class compounds such as D-Tic-OH, L-Tic-OH, or 7-hydroxy-D-Tic-OH cannot be interchanged with 7-Chloro-D-Tic-OH without altering the physicochemical and pharmacological profile of the final peptide. The chlorine atom introduces unique steric bulk (van der Waals volume: Cl = 12.0 ų vs. H = 3.4 ų), modifies π-stacking energetics through halogen bonding, and retards coupling kinetics in SPPS . Simultaneously, the D-configuration is essential for target receptor recognition in opioid pharmacophores, where L-Tic substitution can invert efficacy from antagonism to agonism . These cumulative effects mean that direct replacement with non-halogenated or inverted-stereochemistry analogues yields peptides with unpredictable coupling efficiency, conformational bias, and biological activity, justifying the procurement of the specific 7-chloro-D-Tic building block.

Halogen Role Non‑halogenated D‑Tic‑OH lacks the chlorine‑mediated steric and electronic influence, which may shift coupling efficiency and conformational bias in the final peptide.
Stereochemistry L‑Tic analogues can invert the reported receptor‑response profile in opioid pharmacophore models, limiting direct substitution when D‑configuration is required for antagonist‑like endpoint context.
Side‑Chain Analogues 7‑Hydroxy or other substituted D‑Tic variants alter hydrogen‑bonding and π‑interaction patterns, and may not reproduce the same intramolecular contacts.

7-Chloro-D-Tic-OH: Quantitative Evidence vs. Baseline


Microwave vs. Conventional Coupling in SPPS

The steric hindrance of the 7-chloro substituent severely retards conventional coupling. Under microwave irradiation, 7-Chloro-D-Tic-OH achieves >95% coupling yield within 10 min, whereas conventional heating at the same temperature requires 24 h to reach comparable conversion . This 144-fold reduction in reaction time directly impacts synthesis throughput.

Microwave vs. Conventional Coupling
Source review
Microwave: >95% yield in 10 min (50 °C)
Conventional: 24 h to reach comparable conversion
~144× faster with microwave irradiation
Supports synthesis throughput review for library workflows
Data to verify; HBTU coupling on resin
Peptide Synthesis SPPS Sterically Hindered Amino Acids

Enantiomeric Excess Guarantee

Large-scale asymmetric hydrogenation of the precursor imine using chiral phosphine-rhodium catalysts delivers >99% enantiomeric excess (ee) for the D-isomer . In contrast, racemic (±)-7-chloro-Tic-OH (0% ee) or L-enantiomer preparations would introduce diastereomeric impurities that compromise peptide homogeneity and biological readouts.

Enantiomeric Excess
Class‑level inference
>99% ee
Racemic mixture: 0% ee
Supports chiral identity for reproducible receptor‑assay context
Verify lot‑specific certificate of analysis
Chiral Purity Asymmetric Synthesis Peptide Epimerization

Chlorine-π Stacking Advantage

Density functional theory (DFT) calculations at the M06/TZ2P level show that the chlorine substituent contributes approximately 4 kJ/mol to the overall π-stacking stabilization energy through halogen-bonding interactions . Unsubstituted D-Tic-OH lacks this orthogonal interaction, resulting in weaker intermolecular binding.

Chlorine‑π Stabilization
Supporting evidence
+4 kJ/mol
Unsubstituted D‑Tic‑OH: 0 kJ/mol halogen‑bonding contribution
Supports ligand‑π stacking interaction studies
DFT model context; experimental validation advised
Computational Chemistry π-Stacking Halogen Bonding

DBU vs. Piperidine for Fmoc Deprotection

The steric congestion caused by the 7-chloro substituent and the tetrahydroisoquinoline ring prolongs standard piperidine-mediated Fmoc deprotection. Using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) reduces deprotection time to ≤3 min, compared to 20–170 min with conventional piperidine .

Fmoc Deprotection: DBU vs. Piperidine
Supporting evidence
DBU: ≤3 min
Piperidine: 20–170 min
≥7–57‑fold reduction in deprotection time
Supports automated SPPS cycle‑time reduction
Sequence‑dependent; review specific peptide context
Solid-Phase Peptide Synthesis Deprotection Kinetics Reagent Comparison

Application Scenarios for 7-Chloro-D-Tic-OH


High-Throughput Peptidomimetic Library Synthesis

Medicinal chemistry teams producing focused libraries of Tic-containing peptide ligands can mitigate the inherent coupling inefficiency of this sterically demanding residue by employing 7-Chloro-D-Tic-OH with microwave-assisted protocols (Section 3, Evidence 1) and DBU-accelerated deprotection (Section 3, Evidence 4). The combined time savings enable parallel synthesis of 96-well peptide arrays with overnight turnaround instead of multi-day cycles .

Enantiopure Opioid Pharmacophore Construction

The >99% enantiomeric excess of the D-isomer (Section 3, Evidence 2) is mandatory for constructing opioid ligand pharmacophores such as Dmt-Tic analogues, where inversion of the Tic chiral center can switch receptor selectivity from δ antagonism to μ agonism . Procurement of the verified D-enantiomer eliminates the risk of confounding diastereomeric activity in functional assays.

Halogen Bonding for Enhanced Target Affinity

Structural biologists and computational chemists designing ligands that rely on π-stacking interactions with aromatic receptor pockets can leverage the additional ~4 kJ/mol stabilization provided by the 7-chloro substituent (Section 3, Evidence 3) to enhance binding affinity without altering the core peptide scaffold . This is particularly relevant for developing potent and selective δ-opioid or bradykinin B2 receptor antagonists where the Tic moiety engages in critical π-π interactions.

Application
Selection Property
Validation Focus
Peptidomimetic library synthesis
Synthesis throughput context
Cycle‑time and coupling‑yield endpoints
Opioid pharmacophore research studies
Chiral building block with verified ee
Diastereomeric impurity control in receptor‑binding assays
π‑stacking interaction investigations
Halogen substituent for π‑interaction review
Binding‑affinity and selectivity endpoints in structural models
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